molecular formula C26H29N3O4 B1258875 notoamide B

notoamide B

Cat. No. B1258875
M. Wt: 447.5 g/mol
InChI Key: RNWRZMCJFWSZOX-OFVWMMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

notoamide B is a natural product found in Aspergillus and Aspergillus westerdijkiae with data available.

Scientific Research Applications

Biosynthetic Pathway and Characterization

Notoamide B, as a part of the prenylated indole alkaloids group, has been extensively studied for its biosynthesis pathways. Research has highlighted its derivation from various Aspergillus species. Notoamide B and related compounds like versicolamide B have been proposed to undergo biosynthetic pathways involving intramolecular reactions and enzymatic oxidations. For instance, NotB, an enzyme in Aspergillus, catalyzes indole 2,3-oxidation, leading to the formation of notoamides C and D, suggesting a key role in the biosynthesis of notoamide B (Li et al., 2012). Additionally, notoamide E has been identified as a precursor in the biosynthesis of prenylated indole alkaloids, including notoamide B (Tsukamoto et al., 2009).

Structural Diversity and Novel Compounds

The study of notoamide B has also led to the discovery of new compounds with diverse structures. Notoamide O, for example, presents a unique hemiacetal/hemiaminal ether functionality, representing a novel structural branch in the family of prenylated indole alkaloids (Tsukamoto et al., 2010). The isolation of compounds like notoamide S and 6-epi-stephacidin A from Aspergillus species underlines the structural complexity and diversity within this group of alkaloids (Kato et al., 2015).

Potential Anticancer Applications

Notoamide-type alkaloids have been explored for their potential in cancer therapy. A study identified notoamide-type alkaloids from a coral-associated fungus, Aspergillus ochraceus, demonstrating potent inhibition against hepatocellular carcinoma cell lines. Notoamide G, in particular, showed promising results in inducing apoptosis and autophagy in cancer cells via the P38/JNK signaling pathway (Hu et al., 2019).

Enzymatic and Biogenetic Studies

Further studies have focused on understanding the enzymatic and biogenetic aspects of notoamide B. Genome-based characterization of the biosynthesis process in Aspergillus species revealed details of prenylation steps crucial for the formation of notoamide B and related compounds (Ding et al., 2010). Similarly, the synthesis and bioconversion studies of notoamide T, a precursor to notoamide B, provided insights into its biogenesis (Sunderhaus et al., 2013).

properties

Product Name

notoamide B

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

(1'S,3R,7'S,9'S)-7,7,10',10'-tetramethylspiro[1H-pyrano[2,3-g]indole-3,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-2,2',14'-trione

InChI

InChI=1S/C26H29N3O4/c1-22(2)10-8-14-16(33-22)7-6-15-18(14)27-20(31)25(15)13-26-17(23(25,3)4)12-24(19(30)28-26)9-5-11-29(24)21(26)32/h6-8,10,17H,5,9,11-13H2,1-4H3,(H,27,31)(H,28,30)/t17-,24-,25+,26-/m0/s1

InChI Key

RNWRZMCJFWSZOX-OFVWMMNVSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)[C@@]34C[C@]56[C@H](C4(C)C)C[C@@]7(CCCN7C5=O)C(=O)N6)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C34CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)C

synonyms

notoamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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